

Application Notes and Protocols for Hynic-TOC Imaging in Pancreatic Neuroendocrine Neoplasms

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Compound of Interest

Compound Name: *Hynic-toc*

Cat. No.: *B15605757*

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Introduction

Pancreatic neuroendocrine neoplasms (PNETs) are a heterogeneous group of tumors that express somatostatin receptors (SSTRs) on their cell surfaces. This characteristic allows for targeted imaging using radiolabeled somatostatin analogs. **99mTc-HYNIC-TOC** is a radiopharmaceutical that binds with high affinity to SSTRs, particularly subtypes 2 and 5, making it a valuable tool for the diagnosis, staging, and monitoring of PNETs.^[1] These notes provide detailed protocols for the use of **99mTc-HYNIC-TOC** SPECT/CT imaging in the context of PNETs.

Quantitative Data Presentation

The diagnostic performance of **99mTc-HYNIC-TOC** SPECT/CT in the detection of pancreatic neuroendocrine neoplasms has been evaluated in several studies. The following tables summarize key quantitative data on its sensitivity, specificity, and accuracy.

Table 1: Diagnostic Performance of **99mTc-HYNIC-TOC** SPECT/CT in Pancreatic Neuroendocrine Neoplasms

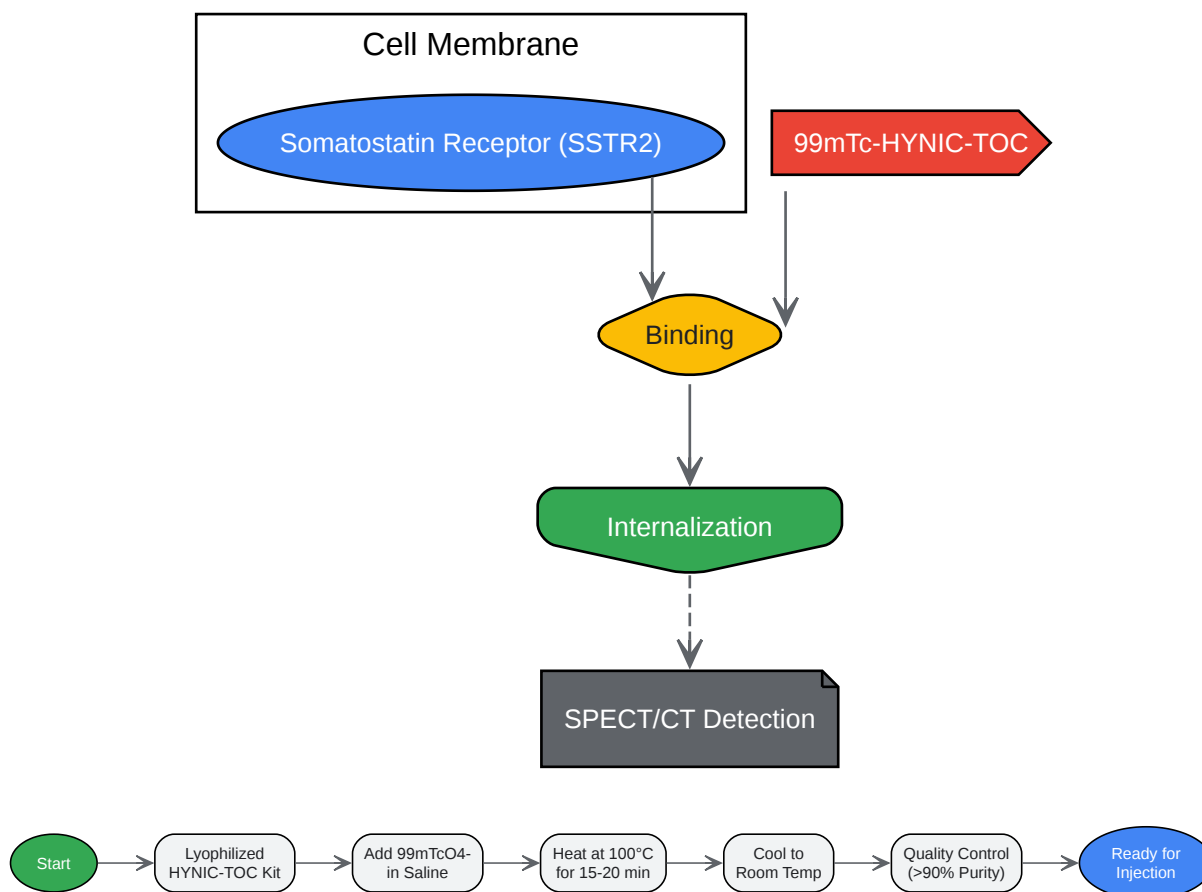
Study Population	Sensitivity	Specificity	Accuracy	Positive Predictive Value (PPV)	Negative Predictive Value (NPV)	Reference
Pancreatic NETs	94.6%	73.3%	90.1%	-	-	[1][2]
Gastroenteropancreatic NETs	90.5%	71.9%	84.3%	86.7%	78.8%	[2]
Neuroendocrine Neoplasms	81.1%	84.4%	82.1%	-	-	[3]
Midgut NETs	81%	90%	-	94%	69%	[4]

Table 2: Comparison of 99mTc-HYNIC-TOC with other Imaging Modalities

Imaging Modality	Sensitivity	Specificity	Accuracy	Reference
99mTc-EDDA/HYNIC-TOC	82%	69%	79%	[5]
68Ga-DOTATATE PET/CT	100%	85%	97%	[5]
111In-DTPA-Octreotide	Lower than 99mTc-HYNIC-TOC	-	-	[1]

Signaling Pathway and Mechanism of Action

^{99m}Tc -HYNIC-TOC acts as a radiolabeled analog of somatostatin. Upon intravenous administration, it binds to somatostatin receptors (primarily SSTR2) on the surface of neuroendocrine tumor cells. This binding allows for the visualization of the tumor and any metastases using SPECT/CT imaging. The binding of the radiopharmaceutical to the SSTR initiates a signaling cascade that can lead to the internalization of the receptor-ligand complex.



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